

# The Role of BRC4wt in the Homologous Recombination Pathway: A Technical Guide

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## Compound of Interest

Compound Name: *BRC4wt*

Cat. No.: *B15599711*

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## Introduction

The integrity of the genome is under constant threat from endogenous and exogenous sources of DNA damage. Double-strand breaks (DSBs) are among the most cytotoxic lesions, and their accurate repair is critical for cell survival and the prevention of tumorigenesis. Homologous recombination (HR) is a high-fidelity DNA repair pathway that utilizes a homologous template to precisely restore the original DNA sequence. Central to this process is the RAD51 recombinase, which forms a nucleoprotein filament on single-stranded DNA (ssDNA) to initiate the search for homology and strand invasion. The function of RAD51 is tightly regulated by the breast cancer susceptibility protein 2 (BRCA2). BRCA2 contains eight conserved motifs of approximately 35 amino acids, known as the BRC repeats, which directly interact with and modulate RAD51 activity. This technical guide focuses on the fourth BRC repeat (**BRC4wt**) and its pivotal role in the homologous recombination pathway.

## BRC4wt: A High-Affinity Modulator of RAD51

The eight BRC repeats of BRCA2 exhibit differential binding affinities for RAD51 and have distinct functions in regulating its activity. BRC4 is characterized as a high-affinity binder of RAD51 and belongs to a group of BRC repeats (BRC1-4) that primarily interact with free RAD51.<sup>[1][2]</sup> This interaction is crucial for preventing RAD51 from non-productively binding to double-stranded DNA (dsDNA) and for loading it onto ssDNA at the site of a DNA break.<sup>[2][3]</sup>

## Molecular Mechanism of BRC4wt Action

The interaction between **BRC4wt** and RAD51 is a key regulatory step in homologous recombination. **BRC4wt** modulates RAD51's function through several distinct mechanisms:

- Promotion of RAD51 Assembly on ssDNA: **BRC4wt** facilitates the formation of the RAD51-ssDNA nucleoprotein filament, which is the active species in the homology search.<sup>[3]</sup> It achieves this by stabilizing the ATP-bound state of RAD51 on ssDNA.<sup>[3]</sup>
- Inhibition of RAD51 Binding to dsDNA: By binding to RAD51, **BRC4wt** prevents its non-productive association with undamaged dsDNA, thereby ensuring that RAD51 is specifically targeted to the ssDNA tails of resected DSBs.<sup>[3][4]</sup>
- Inhibition of RAD51's ATPase Activity: **BRC4wt** inhibits the ssDNA-dependent ATP hydrolysis by RAD51.<sup>[4][5]</sup> This is significant because the ATP-bound form of the RAD51-ssDNA filament is the active form for strand exchange. By preventing ATP hydrolysis, **BRC4wt** effectively locks RAD51 in its active conformation on ssDNA.<sup>[3]</sup>
- Mimicry of RAD51 Oligomerization: The crystal structure of the BRC4-RAD51 complex (PDB: 1N0W) reveals that BRC4 mimics the self-association interface of RAD51.<sup>[6][7][8]</sup> This molecular mimicry allows BRC4 to disrupt RAD51 oligomerization in solution, keeping RAD51 in a monomeric state that is competent for loading onto ssDNA by BRCA2.<sup>[7]</sup>

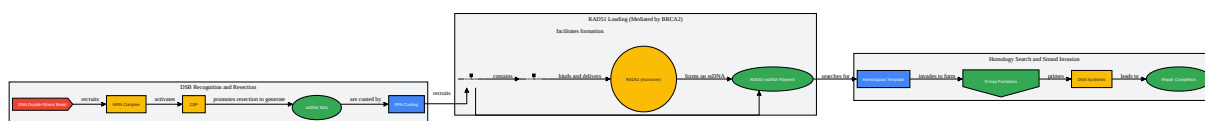
## Quantitative Analysis of BRC4wt-RAD51 Interaction

The affinity of the **BRC4wt** for RAD51 has been quantified by various biophysical methods. These studies consistently demonstrate a high-affinity interaction, which is essential for its biological function.

Parameter	Value	Method	Reference
Dissociation Constant (Kd)			
BRC4 - RAD51	34 ± 5 nM	Fluorescence Polarization Assay (FPA)	[1]
BRC4 - RAD51	1.5 ± 0.7 μM	GST Pull-down Assay	[5]
BRC4 - ChimRAD51	4 nM	Fluorescence Polarization (FP) Assay	[7]
BRC4 - ChimRAD51	6 nM	Isothermal Titration Calorimetry (ITC)	[7]
Effect on RAD51 ATPase Activity			
BRC4	Concentration-dependent decrease	ATPase Assay	[4][5]
Stimulation of DNA Strand Exchange			
BRC4	Concentration-dependent increase	DNA Strand Exchange Assay	[3]

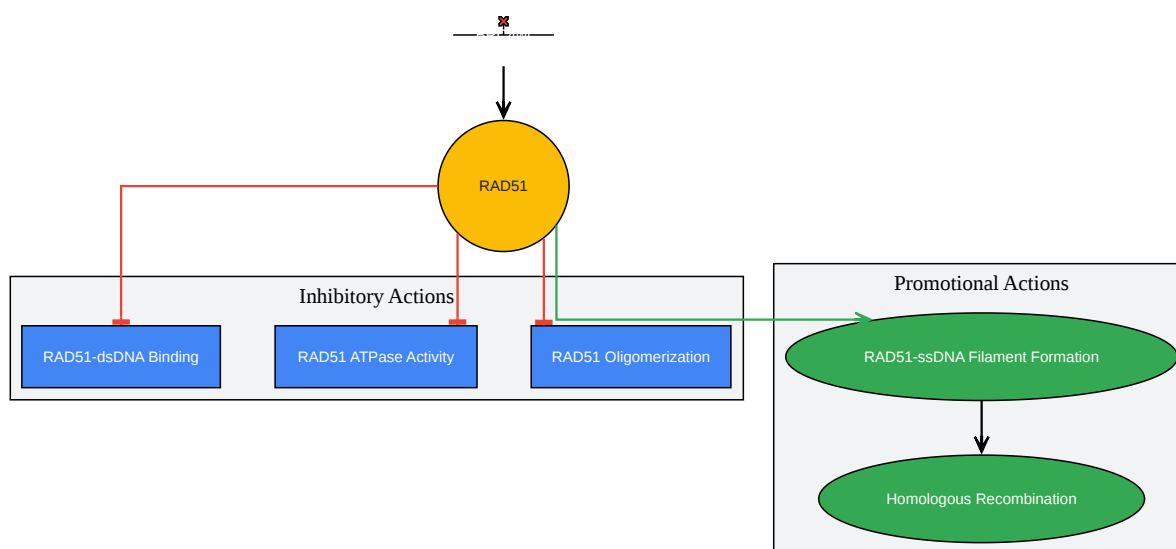
## Signaling and Logical Pathways

The role of **BRC4<sup>wt</sup>** can be visualized within the broader context of the homologous recombination pathway.



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**Figure 1:** Overview of the Homologous Recombination Pathway. This diagram illustrates the key stages of homologous recombination, highlighting the central role of the BRCA2/**BRC4**<sup>wt</sup> complex in mediating the loading of RAD51 onto ssDNA to form the active nucleoprotein filament.



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**Figure 2:** Logical Diagram of **BRC4wt**'s Regulatory Effects on RAD51. This diagram summarizes the dual regulatory functions of **BRC4wt** on RAD51, inhibiting its non-productive activities while promoting the formation of the active species required for homologous recombination.

## Experimental Protocols

Detailed methodologies are essential for the reproducible study of the **BRC4wt**-RAD51 interaction and its functional consequences.

## Co-Immunoprecipitation (Co-IP) for **BRC4wt**-RAD51 Interaction

This protocol is designed to verify the in vivo or in vitro interaction between **BRC4wt** and RAD51.

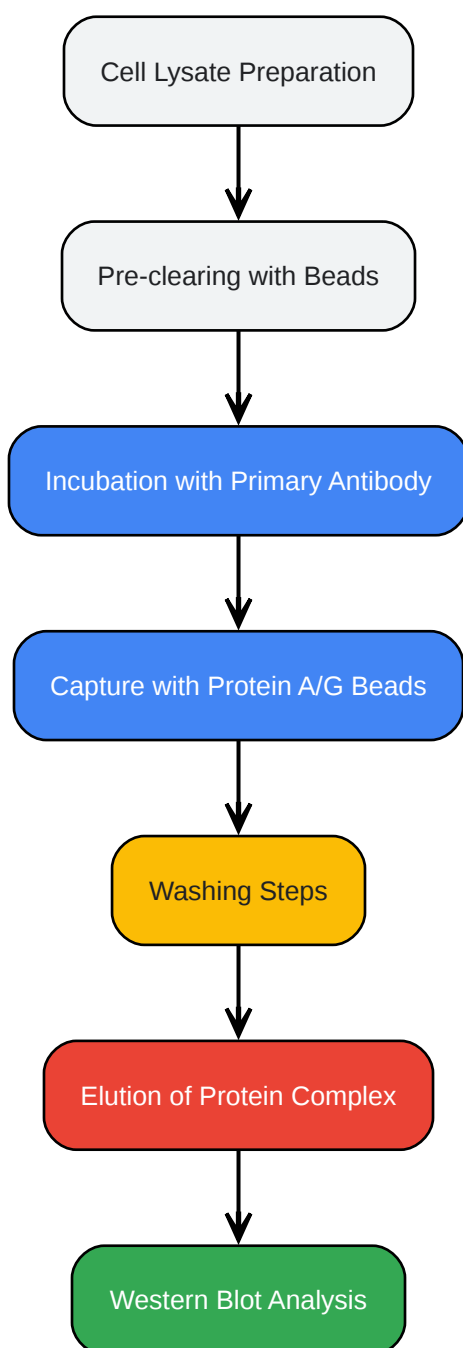
Materials:

- Cell lysate expressing tagged **BRC4wt** and RAD51
- IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
- Antibody against the tag on **BRC4wt** (e.g., anti-FLAG) or against endogenous BRC4
- Protein A/G agarose beads
- Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
- Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

- Cell Lysis: Lyse cells in IP Lysis Buffer on ice for 30 minutes.
- Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Pre-clearing: Incubate the supernatant with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
- Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add the primary antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Complex Capture: Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
- Washing: Pellet the beads by centrifugation and wash them 3-5 times with Wash Buffer.

- Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes.
- Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against RAD51.



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